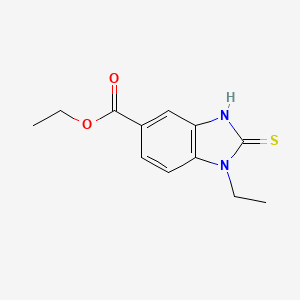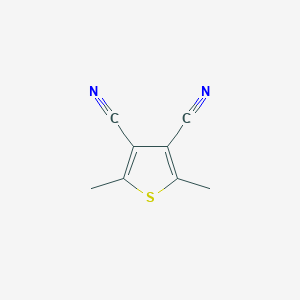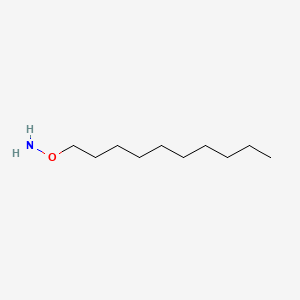
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
Overview
Description
- Structure : The molecule consists of a benzimidazole ring with an ethyl ester group and a mercapto (sulfhydryl) group attached at specific positions .
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions, which may vary depending on the desired yield and purity. Researchers have explored various synthetic routes, including condensation reactions, cyclization, and esterification. Detailed synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester is crucial for understanding its properties and reactivity. The benzimidazole core provides rigidity, while the ethyl ester and mercapto groups contribute to its functional characteristics. Researchers have investigated the stereochemistry and conformational aspects of this compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Anti-inflammatory and Antimicrobial Agents
Research has demonstrated the potential of derivatives related to 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester in the development of anti-inflammatory and antimicrobial agents. A study on the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters revealed these compounds' analgesic and anti-inflammatory activities. The compounds displayed only mild ulcerogenic potential compared to indomethacin, suggesting a safer profile for potential therapeutic use (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012). Another study focused on the synthesis of amino acids and sulfamoyl derivatives attached to the 4-benzoimidazol-2-yl moiety, highlighting the antimicrobial activities of these compounds against various bacterial and fungal strains (Abd El-Meguid, 2014).
Synthesis of Novel Compounds
There has been significant interest in synthesizing novel compounds utilizing this compound as a precursor or template. One innovative approach described the one-pot synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates, showcasing an efficient and environmentally friendly method that may pave the way for developing new commercial fungicide derivatives and sulfur-bearing peptide derivatives based on the 2-amino benzimidazole core (Kalhor, 2015).
Anti-ulcer Agents
The compound has also been studied for its potential application as an anti-ulcer agent. A research paper explored the mechanism of gastric antisecretion activity of a derivative, highlighting its potential as an H+/K(+)-ATPase inhibitor. This study provided insight into the compound's action mechanism in the acid compartment of parietal cells, suggesting its utility in developing new therapeutic agents for ulcer treatment (Terashima, Muraoka, & Ono, 1995).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
The solubility of the compound in ethanol and its slight solubility in water suggest that it could be absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be determined through further studies.
Result of Action
Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWHZYYLDSQVNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B3381950.png)
![2-[4-(1-Benzofuran-2-amido)phenyl]acetic acid](/img/structure/B3381963.png)
![Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3381976.png)



